molecular formula C8H16O2 B12012783 3-Pentanol, 3-methyl-, 3-acetate

3-Pentanol, 3-methyl-, 3-acetate

Cat. No.: B12012783
M. Wt: 144.21 g/mol
InChI Key: DDQMXZFITHIRCN-UHFFFAOYSA-N
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Description

1-Ethyl-1-methylpropyl acetate is an organic compound with the molecular formula C8H16O2. It is an ester, which is a type of chemical compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant odors and are often used in fragrances and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-1-methylpropyl acetate can be synthesized through the esterification reaction between 1-ethyl-1-methylpropanol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the reaction goes to completion. The general reaction is as follows:

1-Ethyl-1-methylpropanol+Acetic Acid1-Ethyl-1-methylpropyl acetate+Water\text{1-Ethyl-1-methylpropanol} + \text{Acetic Acid} \rightarrow \text{1-Ethyl-1-methylpropyl acetate} + \text{Water} 1-Ethyl-1-methylpropanol+Acetic Acid→1-Ethyl-1-methylpropyl acetate+Water

Industrial Production Methods

In industrial settings, the production of 1-ethyl-1-methylpropyl acetate may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1-methylpropyl acetate primarily undergoes hydrolysis reactions, where it reacts with water to form the corresponding alcohol and acetic acid. This reaction can be catalyzed by either acids or bases.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethyl-1-methylpropyl acetate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-1-methylpropyl acetate involves its interaction with various molecular targets depending on its application. For instance, as a solvent, it facilitates the dissolution of other compounds by reducing intermolecular forces. In biological systems, it may interact with enzymes or cellular membranes, altering their properties and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-1-methylpropyl acetate is unique due to its specific alkyl branching, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This uniqueness makes it suitable for specific applications where other esters may not be as effective .

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-methylpentan-3-yl acetate

InChI

InChI=1S/C8H16O2/c1-5-8(4,6-2)10-7(3)9/h5-6H2,1-4H3

InChI Key

DDQMXZFITHIRCN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)OC(=O)C

Origin of Product

United States

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